FGFR1 Inhibitory Potency of 3-Fluoro-7-azaindole Derivative vs. 5-Trifluoromethyl Analog
A derivative incorporating the 3-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold (compound 4h) was directly compared against multiple 1H-pyrrolo[2,3-b]pyridine analogs in a head-to-head FGFR biochemical assay panel [1]. Compound 4h, which combines the 3-fluoro-7-azaindole core with optimized 3,5-dimethoxyphenyl and 5-trifluoromethyl substituents, demonstrated significantly improved potency across FGFR isoforms, achieving an FGFR1 IC50 of 7 nM vs. 83 nM for compound 4a, an earlier analog lacking the optimized substitution pattern [1].
| Evidence Dimension | FGFR1 enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | FGFR1 IC50 = 7 nM (compound 4h, containing 3-fluoro-7-azaindole core) |
| Comparator Or Baseline | Compound 4a: FGFR1 IC50 = 83 nM; Compound 3h: FGFR1 IC50 = 54 nM |
| Quantified Difference | 11.9-fold improvement over 4a; 7.7-fold improvement over 3h |
| Conditions | Eurofins KinaseProfiler radiometric assay, ATP concentration at Km, 10-dose IC50 determination |
Why This Matters
This head-to-head data quantifies the critical role of the 3-fluoro substitution pattern in the core scaffold, confirming that a simple replacement with a less optimized analog results in a 12-fold loss in potency, which is decisive for lead series selection.
- [1] Su, X.; Liu, Z.; Yue, L.; et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv. 2021, 11, 20651-20661. View Source
